molecular formula C9H14ClNS B2584013 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride CAS No. 2503205-27-2

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride

Cat. No.: B2584013
CAS No.: 2503205-27-2
M. Wt: 203.73
InChI Key: FKRRLYWDTZYAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride is a chemical compound with a molecular formula of C9H13NS·HCl. It is known for its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, and an ethanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride typically involves the reaction of 3-methylthiophenol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the following steps:

    Reaction: Combining 3-methylthiophenol and ethylamine in a reactor with a suitable catalyst.

    Purification: Using techniques such as distillation or crystallization to purify the product.

    Conversion to Hydrochloride: Treating the purified product with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylated products.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

    1-(3-Methylsulfonylphenyl)ethanamine;hydrochloride: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical properties and reactivity.

    1-(3-Methylphenyl)ethanamine;hydrochloride: Lacks the sulfanyl group, resulting in different biological and chemical behavior.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRRLYWDTZYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)SC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.